
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex molecule that may be synthesized through a multi-step process involving oxazolidin-2-one derivatives. While the provided papers do not directly describe this compound, they offer insights into the synthetic pathways that could potentially be applied to its synthesis, given the presence of oxazolidin-2-one and sulfonyl moieties in its structure.
Synthesis Analysis
The synthesis of related oxalamide compounds has been demonstrated through a novel one-pot approach that utilizes 3-(2-nitroaryl)oxirane-2-carboxamides, which undergo Meinwald rearrangement and a subsequent new rearrangement sequence to yield N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method is noted for its operational simplicity and high yield, suggesting that a similar approach might be adapted for the synthesis of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide.
Molecular Structure Analysis
The molecular structure of the compound likely features an oxazolidin-2-one ring, which is a common structural motif in the synthesis of various chiral and non-chiral molecules. The presence of a 4-nitrophenylsulfonyl group suggests that the compound could be synthesized from N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, which have been prepared and used to generate N-acyliminium ions for further reactions .
Chemical Reactions Analysis
The compound may undergo reactions typical of oxazolidin-2-ones and sulfamides. For instance, the oxazolidin-2-one ring can be cleaved under certain conditions to yield amines . Additionally, the sulfonyl group in the compound suggests that it could be involved in transsulfamoylation reactions, which are a safer and more convenient method for preparing nonsymmetrical sulfamides .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound may exhibit properties characteristic of oxalamides and sulfamides. These properties include potential biological activity, given the relevance of sulfamides in medicinal chemistry, and the likelihood of solid-state stability due to the presence of multiple hydrogen bond donors and acceptors within the molecule .
Scientific Research Applications
Chemical Synthesis and Modification N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide and its derivatives have shown significant potential in chemical synthesis. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been effectively used as a promoter in the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. This process exhibits excellent chemoselectivity and tolerates a wide range of functional groups, leading to a diverse array of N-arylation products (Bhunia, De, & Ma, 2022).
Pharmaceutical Development The compound and its related structures have been utilized in the development of pharmaceuticals. For example, a concise, environmentally friendly, and cost-effective route was developed for the large-scale preparation of a novel oxazolidinone antibacterial candidate. This process involved the synthesis of key intermediates and optimized conditions that ensured high purity and yield, providing a significant advancement in antibiotic development (Yang et al., 2014).
Catalysis and Reaction Mechanisms In the field of catalysis, the compound has been instrumental in understanding and developing new reaction mechanisms. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes was developed for the synthesis of di- and mono-oxalamides, providing a simple and high-yielding methodology for synthesizing these compounds (Mamedov et al., 2016).
Material Science In material science, derivatives of this compound have been investigated for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) demonstrated that the derivative could effectively adsorb on the surface of carbon steel, indicating good corrosion inhibition performance (Kubba & Al-Joborry, 2021).
properties
IUPAC Name |
N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7S/c24-17(20-11-13-2-1-7-19-10-13)18(25)21-12-16-22(8-9-30-16)31(28,29)15-5-3-14(4-6-15)23(26)27/h1-7,10,16H,8-9,11-12H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPXEUIGASYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)




![Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2541061.png)

![Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)